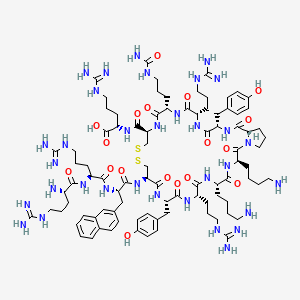

T140 peptide

Description

Properties

IUPAC Name |

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOHHNXUCDZLKM-ADZSTZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H141N33O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177446 | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2037.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229030-20-0 | |

| Record name | T140 peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T140 peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

T140 Peptide: A Deep Dive into its Mechanism of Action for CXCR4 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. Its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), orchestrates cell migration, proliferation, and survival. The T140 peptide, a 14-residue cyclic peptide analog of polyphemusin II, is a potent and specific antagonist of CXCR4. This technical guide provides an in-depth exploration of the this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Core Mechanism: Competitive Antagonism and Inverse Agonism

T140 exerts its inhibitory effect on CXCR4 through a multifaceted mechanism. Primarily, it acts as a competitive antagonist , binding to the extracellular domain of the CXCR4 receptor and thereby physically blocking the binding of its endogenous ligand, SDF-1α.[1][2] This direct competition prevents the conformational changes in the receptor necessary for the initiation of downstream signaling cascades.

Intriguingly, studies have also characterized T140 as an inverse agonist .[3] While a neutral antagonist simply blocks agonist binding, an inverse agonist can reduce the basal, ligand-independent activity of a receptor. In the context of CXCR4, which can exhibit constitutive activity, T140 has been shown to decrease this autonomous signaling, further highlighting its robust inhibitory profile.[3]

The binding of T140 to CXCR4 involves specific molecular interactions. Key residues on T140, including Arginine 2, L-3-(2-naphthyl)alanine 3, Tyrosine 5, and Arginine 14, are indispensable for its high-affinity binding.[4][5] These residues are thought to interact with critical amino acids within the transmembrane domains and extracellular loops of CXCR4, particularly within the fourth transmembrane domain.[1][5]

Quantitative Analysis of T140-CXCR4 Interaction

The potency of T140 and its analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: Binding Affinity and Inhibitory Concentrations of T140 and its Analogs

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| T140 | [125I]SDF-1α Competitive Binding | HEK293 | Nanomolar range | [1] |

| T140 | Anti-HIV Activity | --- | --- | [6] |

| T140-2D | Homologous Displacement Competitive Binding ([64Cu]T140-2D) | CHO-CXCR4 | 2.47 ± 0.08 | [7] |

| T140 | Competitive Binding with 125I-CXCL12 | --- | 2.5 | [7] |

| TC14012 | Anti-HIV Activity (X4-HIV-1) | --- | 19.3 | [8] |

| 4F-benzoyl-TE14011 (TF14013) | Anti-HIV Activity | --- | Strongest among analogs tested | [9][10] |

| CVX15 | Competitive Binding (12G5 antibody) | --- | 7.8 ± 2.2 | [11] |

| IT1t | Competitive Binding (12G5 antibody) | --- | 29.65 ± 2.8 | [11] |

| AMD3100 | Competitive Binding (12G5 antibody) | --- | 319.6 ± 37.3 | [11] |

Table 2: Efficacy of T140 Analogs in Cell Migration Inhibition

| Compound | Concentration | % Inhibition of Cell Migration | Cell Line | Reference |

| T140 analogs | 10-100 nM | Effective inhibition | MDA-MB-231, Sup-T1, HUVEC | [12] |

| T140-2D | 10-100 nM | Almost complete inhibition | Jurkat | [7] |

| T140 | 10-100 nM | Almost complete inhibition | Jurkat | [7] |

| CVX15 | 20 nM | 65% | --- | [11] |

| IT1t | 100 nM | 70% | --- | [11] |

| AMD3100 | 200 nM | 61% | --- | [11] |

Disruption of CXCR4 Signaling Pathways

Upon binding of SDF-1α, CXCR4 activates a complex network of intracellular signaling pathways that are crucial for cellular responses.[13][14][15] T140's inhibition of this initial binding event effectively abrogates these downstream signals. The primary signaling cascades affected are:

-

G-protein Dependent Pathways : CXCR4 is a G-protein coupled receptor (GPCR), primarily coupling to Gαi.[14][16] Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of pathways such as PI3K/Akt and MAPK/ERK.[16][17] The Gβγ subunit, upon dissociation, activates phospholipase C (PLC), leading to an increase in intracellular calcium.[14][16] T140 prevents the dissociation of the G-protein subunits, thus blocking these downstream effects.

-

G-protein Independent Pathways : CXCR4 can also signal independently of G-proteins, notably through the JAK/STAT pathway.[13][18] This is often initiated by the phosphorylation of the receptor's C-terminal tail. T140's blockade of receptor activation prevents this phosphorylation and subsequent recruitment and activation of JAK/STAT proteins.

The following diagram illustrates the CXCR4 signaling cascade and the point of inhibition by the this compound.

Detailed Experimental Protocols

The characterization of T140's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., T140) to compete with a radiolabeled ligand (e.g., [125I]SDF-1α) for binding to a receptor (CXCR4).

Methodology:

-

Cell Culture: Use a cell line endogenously expressing or stably transfected with CXCR4 (e.g., HEK293-CXCR4, CHO-CXCR4).

-

Membrane Preparation (Optional): Cell membranes can be isolated through homogenization and centrifugation to create a more purified receptor preparation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes or whole cells with a constant concentration of [125I]SDF-1α and varying concentrations of unlabeled T140.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the T140 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of T140 that inhibits 50% of the specific binding of the radioligand).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the SDF-1α-induced increase in intracellular calcium concentration, a key downstream event in CXCR4 signaling.

Methodology:

-

Cell Preparation: Load CXCR4-expressing cells (e.g., Jurkat cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubation: Incubate the dye-loaded cells with varying concentrations of T140 for a defined period.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader or a flow cytometer.

-

Stimulation: Add a fixed concentration of SDF-1α to stimulate the cells.

-

Fluorescence Measurement: Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of T140. Plot the percentage of inhibition of the SDF-1α-induced calcium response against the T140 concentration to determine the IC50 value.

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of T140 to block the directional migration of cells towards a chemoattractant (SDF-1α).

Methodology:

-

Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane separating the upper and lower chambers.

-

Chemoattractant: Add SDF-1α to the lower chamber.

-

Cell Preparation: Resuspend CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells) in a serum-free medium. Pre-incubate the cells with varying concentrations of T140.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber.

-

Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view under a microscope or by using a plate reader after cell lysis and dye elution.

-

Data Analysis: Plot the number of migrated cells (or percentage of migration relative to the control) against the T140 concentration to determine the inhibitory effect.

The following diagram outlines a typical experimental workflow for evaluating a CXCR4 antagonist like T140.

Conclusion

The this compound stands as a well-characterized and highly potent inhibitor of the CXCR4 receptor. Its mechanism of action, rooted in competitive antagonism and inverse agonism, leads to the effective blockade of both G-protein dependent and independent signaling pathways. The quantitative data from a variety of in vitro assays consistently demonstrate its nanomolar potency in inhibiting ligand binding and subsequent cellular responses such as calcium mobilization and cell migration. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate T140 and its analogs or to develop novel CXCR4-targeted therapeutics. The robust preclinical data for T140 and its derivatives continue to underscore the therapeutic potential of targeting the CXCR4/SDF-1α axis in a range of human diseases.

References

- 1. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T140 blocks the SDF-1/CXCR4 signaling pathway and prevents cartilage degeneration in an osteoarthritis disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]

- 9. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 15. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 17. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abeomics.com [abeomics.com]

The Genesis of a Potent CXCR4 Antagonist: A Technical Guide to the Discovery and Development of the T140 Peptide from Polyphemusin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of the T140 peptide, a potent and specific antagonist of the human chemokine receptor CXCR4. Originating from polyphemusin II, a naturally occurring antimicrobial peptide found in the American horseshoe crab (Limulus polyphemus), T140 and its analogs have emerged as significant therapeutic candidates, particularly in the fields of HIV-1 entry inhibition and cancer metastasis. This document details the journey from the initial isolation of polyphemusin II to the rational design of T140, presenting key quantitative data, in-depth experimental protocols, and visual representations of the associated molecular pathways and developmental logic.

Introduction: From Innate Immunity to Targeted Therapeutics

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in various physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1, also known as CXCL12). The CXCR4/SDF-1 axis is also implicated in numerous pathologies. Notably, CXCR4 serves as a major co-receptor for the entry of T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. Furthermore, its overexpression is associated with the metastasis of various cancers.

The quest for potent and specific CXCR4 antagonists has led to the exploration of diverse chemical entities. Among the most successful are peptides derived from a natural source: the hemocytes of the American horseshoe crab. This guide traces the fascinating path from the discovery of the antimicrobial peptide polyphemusin II to the development of the highly optimized CXCR4 antagonist, T140.

The Origin: Polyphemusin II from the American Horseshoe Crab

Polyphemusin I and II are antimicrobial peptides that were first isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus.[1] These peptides are crucial components of the crab's innate immune system, exhibiting broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1]

Polyphemusin II is an 18-amino acid peptide with a C-terminal arginine α-amide. Its structure is characterized by two disulfide bridges that create a rigid β-hairpin conformation.[1] While its primary biological role is antimicrobial, subsequent research revealed its ability to inhibit HIV-1 replication, albeit with moderate potency. This anti-HIV activity, coupled with its well-defined structure, made polyphemusin II an attractive scaffold for the development of more potent and specific antiviral agents.

The Evolutionary Path to T140

The development of T140 from polyphemusin II was a multi-step process involving rational drug design and extensive structure-activity relationship (SAR) studies.

T22: An Early, Potent Polyphemusin II Analog

Initial efforts to enhance the anti-HIV activity of polyphemusin II led to the synthesis of T22, also known as [Tyr5,12, Lys7]-polyphemusin II.[2] T22 is an 18-mer derivative of polyphemusin I in which three amino acid substitutions were introduced to increase its affinity for the HIV co-receptor.[2] T22 demonstrated significantly improved anti-HIV-1 activity compared to its natural precursor, with a 50% effective concentration (EC50) in the nanomolar range.[3]

The Emergence of T140: A Truncated and Optimized Successor

Further SAR studies on T22 aimed to identify the minimal pharmacophore responsible for its anti-HIV activity and to improve its drug-like properties. This led to the development of T140, a 14-amino acid truncated analog of T22. T140 demonstrated even greater potency as a CXCR4 antagonist and anti-HIV agent than T22.[4]

The development of T140 from T22 involved the identification of four key amino acid residues essential for its potent anti-HIV activity: Arginine at position 2, L-3-(2-naphthyl)alanine at position 3, Tyrosine at position 5, and Arginine at position 14.[3] This discovery allowed for the synthesis of a smaller, yet more potent, peptide.

Quantitative Biological Activity

The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and CXCR4 binding affinity of polyphemusin II, T22, T140, and a key analog. The data are compiled from various sources and should be interpreted as representative values.

Table 1: Anti-HIV-1 Activity and Cytotoxicity

| Peptide | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line |

| Polyphemusin II | Moderate Activity | - | - | - |

| T22 | 0.008 µg/mL | 54 µg/mL | >6750 | MT-4 |

| T140 | ~1-3 nM | >1000 nM | >300 | MT-4 |

| TC14005 | 4.0 nM | >80,000 nM | >20,000 | MT-4 |

Note: Direct comparative data for polyphemusin II under the same conditions is limited in the reviewed literature. TC14005 is an L-citrulline-substituted analog of T140.[3][5]

Table 2: CXCR4 Binding Affinity

| Peptide | Binding Affinity (IC50) | Assay Method |

| T22 | Moderate Affinity | - |

| T140 | Nanomolar Range | Inhibition of 12G5 mAb binding |

| T140 Analogs | Low Nanomolar Range | Inhibition of 12G5 mAb binding |

Note: Specific IC50 values for CXCR4 binding vary between studies depending on the assay format.[4]

Mechanism of Action: CXCR4 Antagonism

T140 and its analogs exert their anti-HIV-1 activity by acting as potent and specific antagonists of the CXCR4 receptor. They bind to the extracellular domain of CXCR4, thereby preventing the interaction of the viral envelope glycoprotein gp120 with the receptor. This blockage of gp120-CXCR4 binding inhibits the fusion of the viral and cellular membranes, a critical step in the entry of X4-tropic HIV-1 into host cells.

The binding of the natural ligand, SDF-1, to CXCR4 activates several downstream signaling pathways that regulate cell migration, proliferation, and survival. As an antagonist, T140 blocks these signaling cascades, which is the basis for its therapeutic potential in cancer by inhibiting metastasis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and evaluation of T140 and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of T140

This protocol outlines the manual synthesis of a cyclic peptide like T140 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the T140 sequence.

-

On-Resin Cyclization (for disulfide bridges):

-

After assembling the linear peptide, selectively deprotect the cysteine side-chain protecting groups (e.g., Acm) using a specific reagent (e.g., iodine in DMF).

-

Allow the cyclization to proceed for 2-4 hours.

-

Wash the resin thoroughly.

-

-

Cleavage and Final Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Anti-HIV-1 Assay using MT-4 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of T140 using the MT-4 human T-cell line and an MTT assay to measure cell viability.[6]

Materials:

-

MT-4 cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 stock (e.g., IIIB strain)

-

This compound (and other test compounds)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Add serial dilutions of T140 (in triplicate) to the wells. Include wells with no compound (virus control) and wells with no virus or compound (cell control).

-

Virus Infection: Add a predetermined amount of HIV-1 stock (e.g., 100 TCID50) to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the 50% effective concentration (EC50) – the concentration of T140 that protects 50% of cells from virus-induced cytopathic effect.

-

In a parallel experiment without virus, determine the 50% cytotoxic concentration (CC50) – the concentration of T140 that reduces the viability of uninfected cells by 50%.

-

CXCR4 Competitive Binding Assay

This protocol describes a flow cytometry-based competitive binding assay to measure the ability of T140 to inhibit the binding of a fluorescently labeled anti-CXCR4 antibody (clone 12G5) to CXCR4-expressing cells.[7][8]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells or stably transfected HEK293 cells)

-

Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody (clone 12G5)

-

This compound

-

FACS buffer (e.g., PBS with 1% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the CXCR4-expressing cells with FACS buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation:

-

Add 50 µL of cell suspension to each well of a 96-well plate.

-

Add serial dilutions of T140 to the wells. Include a control with no T140 (maximum binding) and a control with a saturating concentration of unlabeled 12G5 or another known CXCR4 antagonist (non-specific binding).

-

Incubate for 30 minutes at 4°C.

-

-

Antibody Staining:

-

Add a pre-titered, non-saturating concentration of PE-conjugated anti-CXCR4 antibody (12G5) to all wells.

-

Incubate for 30-45 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with cold FACS buffer by centrifugation and resuspension.

-

Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer, measuring the PE fluorescence intensity.

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Calculate the percentage of specific binding at each T140 concentration.

-

Plot the percentage of specific binding against the T140 concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

-

Conclusion and Future Directions

The journey from the antimicrobial peptide polyphemusin II to the potent CXCR4 antagonist T140 is a testament to the power of natural product chemistry and rational drug design. T140 and its analogs have not only provided invaluable tools for studying the biology of the CXCR4/SDF-1 axis but also represent a promising class of therapeutic agents for HIV-1 infection, cancer, and other inflammatory diseases. Future research will likely focus on developing orally bioavailable small-molecule mimetics of T140 and further optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based CXCR4 antagonists. The continued exploration of nature's chemical diversity, coupled with advanced synthetic and screening technologies, will undoubtedly lead to the discovery of new and improved therapeutics targeting CXCR4 and other critical disease-related pathways.

References

- 1. bachem.com [bachem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore identification of a specific CXCR4 inhibitor, T140, leads to development of effective anti-HIV agents with very high selectivity indexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]

- 5. | BioWorld [bioworld.com]

- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

The Architectural Blueprint of a Potent CXCR4 Antagonist: A Technical Guide to the T140 Peptide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the T140 peptide, a potent and highly specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). T140, a 14-residue cyclic peptide derived from polyphemusin II, has garnered significant interest within the scientific community for its robust anti-HIV activity and its potential as a therapeutic agent in cancer, inflammation, and stem cell mobilization.[1][2] This document details the structural characteristics, mechanism of action, and key experimental methodologies used to elucidate its function, serving as a critical resource for researchers, chemists, and clinical developers in the field of peptide-based therapeutics.

Core Structural Features of T140

T140 is a synthetic peptide distinguished by its unique primary sequence, post-translational modifications, and a constrained cyclic structure, all of which are critical for its high-affinity binding to CXCR4.

Primary Amino Acid Sequence

The this compound is a 14-amino-acid polypeptide. Its sequence incorporates several non-standard and D-amino acids, which contribute to its stability and binding affinity.[3]

The linear sequence is as follows: H-Arg¹-Arg²-Nal³-Cys⁴-Tyr⁵-Arg⁶-Lys⁷-D-Lys⁸-Pro⁹-Tyr¹⁰-Arg¹¹-Cit¹²-Cys¹³-Arg¹⁴-OH [3]

Where:

-

Nal : 3-(2-naphthyl)-L-alanine

-

D-Lys : D-lysine

-

Cit : L-citrulline

Secondary and Tertiary Structure

The defining structural feature of T140 is a disulfide bond between the cysteine residues at positions 4 and 13 (Cys⁴-Cys¹³).[2][3] This intramolecular bridge creates a cyclic conformation that is essential for its biological activity. This constrained structure orients the key pharmacophoric residues—specifically Arg², Nal³, Tyr⁵, and Arg¹⁴—into an optimal geometry for insertion into the CXCR4 binding pocket.[4] While a high-resolution crystal structure of T140 itself is not publicly available, structural analyses using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) on T140 and its analogues suggest a compact, folded structure.[5]

References

- 1. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 229030-20-0 [smolecule.com]

- 3. This compound | C90H141N33O18S2 | CID 16130395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

T140 Peptide: A Technical Guide to its Role in Blocking HIV-1 Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the T140 peptide, a potent and specific antagonist of the CXCR4 chemokine receptor, and its critical role in the inhibition of HIV-1 entry into host cells. T140 and its analogs represent a promising class of anti-HIV-1 therapeutic agents. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes complex biological processes and workflows.

Introduction: T140 as a CXCR4 Antagonist

T140 is a 14-residue synthetic peptide analog derived from polyphemusin II, a protein found in the hemolymph of the American horseshoe crab. It functions as a highly specific and potent antagonist of the human chemokine receptor CXCR4.[1][2] CXCR4 is a G protein-coupled receptor (GPCR) that serves as a co-receptor for T-cell line-tropic (X4) strains of HIV-1 to enter and infect CD4+ T cells.[2][3] The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). By binding to CXCR4, T140 allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, thereby blocking the fusion of the viral and cellular membranes, a critical step in the HIV-1 life cycle.[3] The high antiviral activity and specificity of T140 and its derivatives have made them important lead compounds in the development of HIV-1 entry inhibitors.[4][5]

Mechanism of Action: Blocking HIV-1 Entry

The entry of X4-tropic HIV-1 into a target T-cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4. The subsequent interaction of gp120 with CXCR4 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.

T140 exerts its anti-HIV-1 activity by specifically binding to CXCR4 and disrupting the gp120-CXCR4 interaction.[2][3] Structural studies have indicated that T140 interacts with residues in the transmembrane domains of CXCR4, particularly transmembrane domain 4.[6] This binding is thought to induce or stabilize a conformation of CXCR4 that is not recognized by gp120, thus acting as an allosteric inhibitor. Furthermore, T140 has been characterized as an inverse agonist, meaning it can reduce the basal signaling activity of CXCR4 in addition to blocking agonist-induced signaling.

Below is a diagram illustrating the mechanism of T140-mediated inhibition of HIV-1 entry.

Quantitative Data on Anti-HIV Activity

The antiviral potency of T140 and its analogs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays that measure the inhibition of HIV-1 replication. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of the compound.

| Compound | HIV-1 Strain | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| T140 | IIIB | MT-4 | 3.5 - 12 | 45 - 54 | >3750 | [7] |

| TC-14003 | IIIB | MT-4 | 2.8 | >56 | >20000 | [4] |

| TC-14005 | IIIB | MT-4 | 4.0 | >80 | >20000 | [4] |

| 4F-benzoyl-TN14003 | NL4-3 | Various | IC50 = 0.65 nM (Jurkat cell migration) | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of the this compound.

HIV-1 Entry Inhibition Assay (Pseudovirus Neutralization Assay)

This assay quantifies the ability of T140 to inhibit the entry of HIV-1 into target cells using single-round infectious pseudoviruses.

Materials:

-

HEK293T cells

-

TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

-

HIV-1 envelope (Env)-expressing plasmid (e.g., for an X4-tropic strain like HXB2)

-

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Pseudovirus Production: a. Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent. b. Incubate the cells for 48-72 hours at 37°C. c. Harvest the culture supernatant containing the pseudoviruses. d. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. e. Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the neutralization assay.[8]

-

Neutralization Assay: a. Plate TZM-bl cells in a 96-well plate and incubate overnight. b. Prepare serial dilutions of the this compound in DMEM. c. In a separate plate, pre-incubate the diluted pseudovirus with the T140 dilutions for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-peptide mixtures. e. Incubate for 48 hours at 37°C. f. After incubation, lyse the cells and measure luciferase activity using a luminometer.[9][10]

-

Data Analysis: a. Calculate the percentage of inhibition for each T140 concentration relative to the virus control (no peptide). b. Determine the IC50 value by plotting the percentage of inhibition against the log of the T140 concentration and fitting the data to a sigmoidal dose-response curve.

CXCR4 Competitive Binding Assay

This assay measures the ability of T140 to compete with a known ligand (e.g., a labeled antibody or SDF-1) for binding to CXCR4 on the surface of cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells or transfected cell lines)

-

Fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-FITC) or radiolabeled SDF-1 ([¹²⁵I]SDF-1)

-

This compound

-

Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)

-

Flow cytometer or scintillation counter

Protocol (using a fluorescent antibody):

-

Harvest and wash the CXCR4-expressing cells.

-

Resuspend the cells in PBS with 1% BSA.

-

Prepare serial dilutions of the this compound.

-

Incubate the cells with the T140 dilutions for 30 minutes at 4°C.

-

Add a fixed, saturating concentration of the fluorescently labeled anti-CXCR4 antibody to the cells.

-

Incubate for 1 hour at 4°C in the dark.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

Data Analysis:

-

Calculate the percentage of inhibition of antibody binding for each T140 concentration.

-

Determine the IC50 value from a dose-response curve.

SDF-1-Induced Calcium Influx Assay

This functional assay assesses the ability of T140 to block the intracellular calcium mobilization induced by the binding of SDF-1 to CXCR4.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

SDF-1

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

-

Load the CXCR4-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Aliquot the cells into a 96-well plate.

-

Add serial dilutions of the this compound to the wells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of SDF-1 to the wells to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

Data Analysis:

-

Quantify the peak fluorescence intensity for each condition.

-

Calculate the percentage of inhibition of the SDF-1-induced calcium flux by T140.

-

Determine the IC50 value from a dose-response curve.

Chemotaxis Assay

This assay measures the ability of T140 to inhibit the migration of CXCR4-expressing cells towards a gradient of SDF-1.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Transwell inserts with a permeable membrane (e.g., 5 µm pore size)

-

SDF-1

-

This compound

-

Cell culture medium

-

Cell counting method (e.g., hemocytometer or automated cell counter)

Protocol:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add cell culture medium containing SDF-1 to the lower chamber of the wells.

-

In the upper chamber (the Transwell insert), add the CXCR4-expressing cells that have been pre-incubated with various concentrations of T140.

-

Incubate the plate for 2-4 hours at 37°C to allow for cell migration.

-

After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber.[11]

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each T140 concentration.

-

Determine the IC50 value from a dose-response curve.

Signaling Pathways Affected by T140

As an antagonist of CXCR4, T140 blocks the downstream signaling pathways initiated by the binding of SDF-1. These pathways are crucial for cell survival, proliferation, and migration. The primary signaling cascades inhibited by T140 include:

-

Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a role in cell growth and differentiation.

-

Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: This pathway leads to an increase in intracellular calcium and activation of various cellular processes.

The following diagram illustrates the inhibition of CXCR4 signaling by T140.

Conclusion

The this compound and its derivatives are potent and specific inhibitors of HIV-1 entry, targeting the CXCR4 co-receptor. Their mechanism of action, involving the allosteric inhibition of the gp120-CXCR4 interaction, provides a distinct and valuable strategy for antiretroviral therapy, particularly for X4-tropic HIV-1 strains. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of T140-based therapeutics. The comprehensive quantitative data and visualizations of the underlying biological processes aim to support researchers and drug development professionals in advancing the fight against HIV-1.

References

- 1. researchgate.net [researchgate.net]

- 2. A low-molecular-weight inhibitor against the chemokine receptor CXCR4: a strong anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. SDF-1 inhibition targets the bone marrow niche for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

T140 Peptide: A Technical Guide to its Investigation as an Anti-Cancer Metastatic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively inhibit the spread of cancer cells. The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical mediator of metastasis, with its overexpression correlated with poor prognosis in numerous cancers. T140, a 14-amino acid peptide, and its analogs are potent and selective antagonists of CXCR4. This technical guide provides an in-depth overview of the investigation of the T140 peptide as an anti-cancer metastatic agent. It details the underlying mechanism of action, summarizes key preclinical and clinical data, provides comprehensive experimental protocols, and visualizes complex biological pathways and workflows.

Introduction: The CXCR4/CXCL12 Axis in Cancer Metastasis

The chemokine receptor CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a pivotal role in tumor progression and metastasis. The CXCL12/CXCR4 signaling axis is implicated in the trafficking of cancer cells to distant organs where CXCL12 is highly expressed, such as the lungs, liver, bone marrow, and lymph nodes. Upon CXCL12 binding, CXCR4 activates downstream signaling pathways that promote cell survival, proliferation, and, crucially, migration and invasion. Consequently, antagonizing the CXCR4 receptor presents a promising therapeutic strategy to thwart cancer metastasis. T140 and its derivatives have been developed as potent CXCR4 antagonists, demonstrating significant potential in preclinical and clinical settings.

Mechanism of Action: T140 as a CXCR4 Antagonist

T140 is a synthetic peptide that acts as a competitive antagonist of CXCR4. By binding to the receptor, it blocks the interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell migration and invasion.

The binding of CXCL12 to CXCR4 typically triggers the activation of several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)1/2 pathway. These pathways are central to the regulation of cell motility, survival, and proliferation. T140, by preventing CXCL12 binding, effectively abrogates the activation of these pro-metastatic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating T140 and its analogs as anti-cancer metastatic agents.

Table 1: In Vitro Efficacy of T140 Analogs

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| T140 analogs | MDA-MB-231 (Breast Cancer) | SDF-1-induced migration | 10-100 nM | [1] |

| 4F-benzoyl-TN14003 | Jurkat (Leukemia) | CXCL12-mediated migration | 0.65 nM | [2] |

| 4F-benzoyl-TN14003 | Mouse splenocytes | CXCL12-mediated migration | 0.54 nM | [2] |

| TC14012 | CXCR4-expressing cells | CXCR4 antagonism | 19.3 nM |

Table 2: In Vivo Efficacy of T140 Analogs

| Compound | Cancer Model | Animal Model | Key Findings | Reference |

| 4F-benzoyl-TN14003 | MDA-MB-231 (Breast Cancer) | SCID mice | Statistically significant reduction in pulmonary metastasis (P≤0.05) | [1] |

| TN14003 | Breast Cancer | Animal model | Effective in limiting metastasis by inhibiting migration | [3] |

Table 3: Clinical Trial Results of T140 Analogs (Motixafortide and Balixafortide)

| Compound | Trial Name/Phase | Cancer Type | Treatment Regimen | Key Results | Reference |

| Motixafortide (BL-8040) | COMBAT/KEYNOTE-202 (Phase 2a) | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) | Motixafortide + Pembrolizumab + Chemotherapy | Confirmed ORR: 13.2%DCR: 63.2%Median OS: 6.6 monthsMedian PFS: 3.8 months | [4][5][6][7] |

| Motixafortide (BL-8040) | CheMo4METPANC (Phase 2 Pilot) | Treatment-naïve Metastatic PDAC | Motixafortide + Cemiplimab + Chemotherapy | Confirmed PR: 36%DCR: 82% | [8] |

| Balixafortide (POL6326) | FORTRESS (Phase 3) | HER2-negative Metastatic Breast Cancer | Balixafortide + Eribulin | ORR: 13.0% (vs. 13.7% with eribulin alone, p=1.00)CBR: 16.7% (vs. 19.6% with eribulin alone) | [9][10][11][12][13] |

ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; PFS: Progression-Free Survival; PR: Partial Response; CBR: Clinical Benefit Rate.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the investigation of T140's anti-metastatic properties.

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, such as CXCL12, and the inhibitory effect of T140.

Materials:

-

24-well Transwell plates (8 µm pore size)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Recombinant human CXCL12/SDF-1α

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

Inverted microscope

Procedure:

-

Cell Preparation: Culture cancer cells to near confluency. The day before the assay, detach cells and resuspend them in a serum-free medium.

-

Transwell Setup: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Gradient: In the lower chamber, add a medium containing CXCL12 as a chemoattractant. For the negative control, use a serum-free medium without CXCL12.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium. For the treatment group, pre-incubate the cells with the desired concentration of this compound for 30 minutes at 37°C. Seed the cell suspension into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 12-48 hours, depending on the cell line).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells by placing the insert in a staining solution for 15 minutes.

-

Washing: Gently wash the inserts in water to remove excess stain.

-

Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated cells in several random fields of view. Calculate the average number of migrated cells per field.

In Vivo Pulmonary Metastasis Model

This model is used to evaluate the effect of T140 on the formation of lung metastases from circulating tumor cells.

References

- 1. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of breast cancer metastasis by selective synthetic polypeptide against CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioLineRx Announces Final Results from Phase 2a COMBAT/KEYNOTE-202 Triple Combination Study of Motixafortide in Second Line Metastatic Pancreatic Cancer (PDAC) | BioLineRx [ir.biolinerx.com]

- 5. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. targetedonc.com [targetedonc.com]

- 9. Polyphor Provides Update on the Phase III FORTRESS Study of [globenewswire.com]

- 10. Polyphor Provides Final Update on the Phase III FORTRESS Study of Balixafortide in Patients with Advanced Her2 Negative Breast Cancer | MarketScreener [marketscreener.com]

- 11. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]

- 12. onclive.com [onclive.com]

- 13. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]

T140 Peptide and its Analogs: A Technical Guide to CXCR4 Antagonism

The T140 peptide, a 14-residue synthetic peptide, and its derivatives represent a significant class of molecules in the study of the C-X-C chemokine receptor 4 (CXCR4).[1][2] Initially developed as a potent anti-HIV agent, the therapeutic potential of T140 and its analogs has expanded to include applications in cancer, and inflammatory diseases.[2][3][4] This guide provides an in-depth overview of T140 and its analogs, focusing on their mechanism of action, pharmacological properties, and the experimental methodologies used to evaluate their efficacy.

The CXCR4/SDF-1 Signaling Axis: The Target of T140

The biological activities of T140 and its analogs are centered on their ability to antagonize the CXCR4 receptor. CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), activates multiple intracellular signaling pathways.[5][6] This signaling cascade is crucial for a variety of physiological processes, including hematopoiesis, embryogenesis, and vascularization.[6] However, the CXCR4/SDF-1 axis is also implicated in numerous pathological conditions. It is a major co-receptor for T-cell line-tropic (X4) HIV-1 entry into host cells and plays a critical role in the metastasis of over 20 types of cancer, including breast, prostate, and lung cancer.[2][7][8][9]

The binding of SDF-1 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events that ultimately regulate cell migration, proliferation, and survival. T140 and its analogs act as antagonists by binding to CXCR4 and preventing its interaction with SDF-1, thereby inhibiting these downstream effects.[1][2] Some studies have also characterized T140 as an inverse agonist, meaning it can reduce the basal signaling activity of the receptor in the absence of an agonist.[5]

Pharmacological Data of T140 and Key Analogs

The development of T140 analogs has been driven by the need to improve upon the parent peptide's pharmacological profile, particularly its biostability.[7][10] Modifications, such as N-terminal acylation and C-terminal amidation, have led to analogs with enhanced potency and resistance to degradation in serum.[7][10] The table below summarizes key quantitative data for T140 and some of its notable analogs.

| Compound | Anti-HIV-1 Activity (IC50, nM) | SDF-1-induced Cell Migration Inhibition (IC50, nM) | Notes | Reference(s) |

| T140 | 1.9 - 3.4 | ~10-100 | Parent peptide, susceptible to degradation in serum. | [1][2] |

| Ac-TE14011 | - | - | A bio-stable analog. | [7] |

| 4F-benzoyl-TN14003 | - | Jurkat Cells: 0.65Mouse Splenocytes: 0.54 | Potent and bio-stable analog used in anti-metastatic and anti-rheumatoid arthritis studies. | [2][3] |

| 4F-benzoyl-TE14011 (TF14013) | 0.8 | - | Showed the strongest anti-HIV activity among a series of analogs. Stable in mouse serum. | [7] |

| 4F-benzoyl-TE14011-Me (TF14013-Me) | - | - | High anti-HIV activity and increased biostability due to C-terminal N-alkyl-amidation. | [7] |

| TC14012 | - | - | A competitive inhibitor that binds CXCR4 but does not signal. | [11] |

Experimental Protocols

The evaluation of T140 and its analogs relies on a suite of standardized experimental protocols to determine their synthesis, binding affinity, and functional activity.

Solid-Phase Peptide Synthesis (SPPS)

The primary method for producing T140 and its analogs is solid-phase peptide synthesis, typically using the fluorenylmethyloxycarbonyl (Fmoc) strategy.[12]

Methodology:

-

Resin Preparation: The C-terminal amino acid is anchored to a solid polymer resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed.

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iteration: The deprotection and coupling steps are repeated sequentially until the full 14-amino acid sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

-

Purification: The crude peptide is purified, typically by high-performance liquid chromatography (HPLC).

CXCR4 Binding Assay

To determine the affinity of T140 analogs for the CXCR4 receptor, competitive binding assays are commonly employed. These assays measure the ability of an unlabeled analog to compete with a radiolabeled ligand for binding to cells expressing CXCR4.

Methodology:

-

Cell Preparation: HEK293 or CHO cells stably transfected to express the human CXCR4 receptor are cultured and harvested.[6][13]

-

Assay Setup: A fixed concentration of a radiolabeled ligand, such as ¹²⁵I-SDF-1α, is incubated with the CXCR4-expressing cells in the presence of varying concentrations of the unlabeled T140 analog.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, often by filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity bound to the cells (and thus the filter) is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of analog that inhibits 50% of specific radioligand binding) can be calculated. This value is then used to determine the binding affinity (Ki) of the analog.

Cell Migration (Chemotaxis) Assay

The functional antagonism of the CXCR4 receptor by T140 analogs is frequently assessed using a transwell cell migration assay, also known as a Boyden chamber assay. This assay quantifies the ability of the analogs to inhibit the migration of cells towards a chemoattractant, typically SDF-1.

Methodology:

-

Cell Preparation: A suspension of CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) is prepared in serum-free media.[2][3] If testing an inhibitor, the cells are pre-incubated with various concentrations of the T140 analog.

-

Assay Setup: A transwell insert with a porous membrane (e.g., 8 µm pore size) is placed into a well of a culture plate.[14] The lower chamber is filled with media containing the chemoattractant (e.g., 10 ng/mL CXCL12/SDF-1α). The cell suspension (with or without the T140 analog) is added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period of 4 to 24 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.[14]

-

Cell Removal: After incubation, non-migrated cells are gently removed from the upper surface of the membrane with a cotton swab.[15][16]

-

Quantification: The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI).[14][16] The number of migrated cells can be quantified by eluting the stain and measuring its absorbance or by counting the cells in several microscopic fields.[14]

Therapeutic Applications and Future Directions

The potent and specific antagonism of CXCR4 by T140 and its analogs has positioned them as promising therapeutic agents for a range of diseases.

-

HIV-1 Infection: By blocking the CXCR4 co-receptor, T140 analogs effectively inhibit the entry of X4-tropic HIV-1 strains into T-cells, representing a viable strategy for anti-retroviral therapy.[1][7]

-

Cancer Metastasis: The inhibition of the SDF-1/CXCR4 axis disrupts the signaling that promotes cancer cell migration and invasion. Analogs like 4F-benzoyl-TN14003 have been shown to reduce pulmonary metastasis of breast cancer cells in animal models.[2]

-

Rheumatoid Arthritis: The SDF-1/CXCR4 interaction is involved in the migration of memory T cells to inflamed joints. T140 analogs have demonstrated efficacy in ameliorating clinical severity in mouse models of collagen-induced arthritis.[3]

-

Tumor Imaging: Derivatives of T140 have been conjugated with imaging agents (e.g., Al[¹⁸F]) for the noninvasive visualization of CXCR4 expression in tumors via PET scans, which could aid in diagnosis and treatment planning.[9][17]

References

- 1. Synthesis and evaluation of pseudopeptide analogues of a specific CXCR4 inhibitor, T140: the insertion of an (E)-alkene dipeptide isostere into the betaII'-turn moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20120207748A1 - T-140 peptide analogs having cxcr4 super-agonist activity for cancer therapy - Google Patents [patents.google.com]

- 5. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A dual modality 99mTc/Re(i)-labelled T140 analogue for imaging of CXCR4 expression - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound | 229030-20-0 [smolecule.com]

- 13. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 17. Al[18F]NOTA-T140 Peptide for Noninvasive Visualization of CXCR4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

T140 Peptide Derivatives: A Technical Guide to Their Therapeutic Potential as CXCR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The T140 peptide and its derivatives represent a promising class of therapeutic agents targeting the CXCR4 receptor, a key player in a multitude of pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases. T140, a 14-amino acid peptide originally derived from polyphemusin II, a protein found in the American horseshoe crab, potently and selectively antagonizes the CXCR4 receptor. This action blocks the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), thereby inhibiting the downstream signaling pathways that drive cell migration and survival. Extensive research has led to the development of numerous T140 derivatives with enhanced potency, improved pharmacokinetic profiles, and greater biostability. This technical guide provides an in-depth overview of the core aspects of T140 and its analogs, including their mechanism of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction: The CXCR4/SDF-1α Axis and Its Therapeutic Interruption

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its cognate ligand SDF-1α, initiates a cascade of intracellular signaling events. This signaling axis is integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, its dysregulation is implicated in the pathogenesis of various diseases. In many types of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs that secrete high levels of SDF-1α, such as the bone marrow, lungs, and liver. In the context of HIV-1, CXCR4 functions as a co-receptor for T-tropic viral strains, enabling viral entry into host cells.

T140 and its derivatives act as competitive antagonists, binding to CXCR4 and preventing its interaction with SDF-1α. This blockade disrupts the downstream signaling pathways, thereby inhibiting cancer cell migration, inducing apoptosis in some cancer types, and preventing HIV-1 entry. The development of T140 analogs has focused on improving their therapeutic index by increasing their potency and resistance to enzymatic degradation.

Quantitative Analysis of T140 Derivatives' Efficacy

The therapeutic potential of T140 and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their biological activity.

Table 1: In Vitro CXCR4 Binding Affinity and Anti-HIV Activity of T140 and Its Derivatives

| Compound | CXCR4 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (IC50, nM) | Reference |

| T140 | 2.5 | 1.6 | [1] |

| 4F-benzoyl-TN14003 (BKT140) | 0.8 | Not Reported in this study | [2] |

| Motixafortide (BL-8040) | 0.8 | Not Reported in this study | [2] |

| TC14012 | 19.3 | Not Reported in this study | [3] |

Table 2: In Vitro Inhibition of Cancer Cell Migration by T140 Derivatives

| Compound | Cell Line | Concentration (nM) | Inhibition of Migration (%) | Reference |

| T140 analogs | MDA-MB-231 (Breast Cancer) | 10-100 | Effective Inhibition | [4] |

| T140 analogs | Sup-T1 (Leukemia T cells) | 10-100 | Effective Inhibition | [4] |

| NBP-14 (T14 derivative) | Various Cancer Cell Lines | 1000 | Dose-dependent reduction | [5] |

Table 3: In Vivo Anti-Tumor Efficacy of T140 Derivatives in Xenograft Models

| Compound | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| 4F-benzoyl-TN14003 | Acute Myeloid Leukemia | Xenograft | Subcutaneous injections | Significant, dose-dependent | [6] |

| 4F-benzoyl-TN14003 | Multiple Myeloma | Xenograft | Subcutaneous injections | Significant, dose-dependent | [6] |

| 4F-benzoyl-TN14003 | Breast Cancer (MDA-MB-231) | SCID mice | Slow release via osmotic pump | Statistically significant reduction in pulmonary metastasis | [4] |

| STX140 | Taxane-resistant Breast Carcinoma | Xenograft | Not Specified | Effective inhibition | [7] |

| 2L (Pterostilbene-tethered analogue) | Breast Cancer (MDA-MB-231) | Xenograft | 25 mg/kg | 42.0 | [8] |

| 2L (Pterostilbene-tethered analogue) | Breast Cancer (MDA-MB-231) | Xenograft | 50 mg/kg | 69.9 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.

CXCR4 Competitive Binding Assay (Radioligand-based)

This assay determines the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.

-

Radioligand: [¹²⁵I]SDF-1α or [¹²⁵I]FC-131.

-

Test compounds (T140 derivatives) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4).

-

Wash buffer (Binding buffer without BSA).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture and harvest cells. Wash the cells with binding buffer and resuspend to a concentration of 1-5 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell suspension.

-

50 µL of radioligand at a fixed concentration (typically at its Kd value).

-

50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled SDF-1α or a known CXCR4 antagonist.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three to four times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[9][10]

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of a test compound to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer).

-

Transwell inserts (typically with 8 µm pore size).

-

24-well plates.

-

Chemoattractant: SDF-1α.

-

Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS).

-

Test compounds (T140 derivatives).

-

Fixation solution (e.g., methanol or 4% paraformaldehyde).

-

Staining solution (e.g., Crystal Violet or DAPI).

-

Cotton swabs.

-

Microscope.

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in a low-serum medium. On the day of the assay, harvest the cells and resuspend them in a low-serum medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add the medium containing the chemoattractant (SDF-1α).

-

Pre-treat the cell suspension with various concentrations of the test compound for 30-60 minutes.

-

Add the treated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution. Stain the fixed cells with the staining solution.

-

Quantification: Count the number of migrated cells in several random fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the number of cells.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound compared to the untreated control.[11][12][13][14]

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line (e.g., MDA-MB-231).

-

Matrigel (optional, to enhance tumor formation).

-

Test compounds (T140 derivatives).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells), optionally mixed with Matrigel, into the flank of the mice. For orthotopic models, inject the cells into the mammary fat pad for breast cancer studies.[15][16][17]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., 2-3 times a week) using calipers (Volume = 0.5 x length x width²).

-

Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing regimen (e.g., intraperitoneal, intravenous, or subcutaneous injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100. Survival analysis can also be performed.[7][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor cell migration is inhibited by a novel therapeutic strategy antagonizing the alpha-7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]

- 12. clyte.tech [clyte.tech]